3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine
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Overview
Description
3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine is a synthetic organic compound with the molecular formula C12H15FN2O5S This compound is characterized by the presence of a pyridine ring substituted with an ethyl(oxolan-3-yl)carbamoyl group and a fluorosulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxolan-3-yl intermediate: This step involves the preparation of the oxolan-3-yl group through a cyclization reaction.
Carbamoylation: The oxolan-3-yl intermediate is then reacted with an ethyl isocyanate to form the ethyl(oxolan-3-yl)carbamoyl group.
Pyridine ring functionalization: The pyridine ring is functionalized with a fluorosulfonyloxy group through a sulfonation reaction using fluorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the fluorosulfonyloxy group.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-chlorosulfonyloxypyridine
- 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-bromosulfonyloxypyridine
- 3-[Ethyl(oxolan-3-yl)carbamoyl]-5-iodosulfonyloxypyridine
Uniqueness
3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, bromo, and iodo analogs
Properties
IUPAC Name |
3-[ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-2-15(10-3-4-19-8-10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHKIAQFZAEPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOC1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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